(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
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Overview
Description
The compound “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” is a complex organic molecule. It contains a benzyl group substituted with two methoxy groups at the 3rd and 4th positions, and a thiazol-2-yl-amine group. The presence of the thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, suggests that this compound might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group, and a benzyl group substituted with two methoxy groups. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amine group, and the methoxy groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The amine group can act as a nucleophile and participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the aromatic thiazole ring could impact its solubility, while the methoxy groups could influence its reactivity .Scientific Research Applications
Multi-Stimuli Responsive Materials
(E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, a related molecule, shows profound intramolecular charge transfer (ICT) effects in polar solvents and demonstrates reversible morphology-dependent fluorochromism. This quality makes it a promising candidate for applications such as security inks, without the need for additional covering agents (Lu & Xia, 2016).
Biological Activities
A series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structurally related compound, have shown significant biological activities. Some derivatives, such as compound 3A, demonstrated high DNA protective ability and cytotoxicity against cancer cell lines, making them potential candidates for enhancing chemotherapy effectiveness with minimal cytotoxicity (Gür et al., 2020).
Corrosion Inhibition
Thiazoles like 4-phenylthiazole-2-amine have been evaluated as corrosion inhibitors for copper in acidic environments. Their inhibitory efficiency, assessed through various methods like potentiodynamic polarization and electrochemical impedance spectroscopy, suggests potential applications in protecting metal surfaces (Farahati et al., 2019).
Antimicrobial Properties
Compounds like 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines have shown notable antibacterial and antifungal activities against various clinical isolates, suggesting their potential as effective antimicrobial agents (Reddy & Reddy, 2010).
Structural Analysis and Applications
Thiazole derivatives, including those similar to (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine, have been studied for their crystal structures and antimicrobial activities. The detailed structural analysis aids in understanding their interaction with biological targets and potential for medicinal applications (Adeel et al., 2017).
Future Directions
The potential biological activity of this compound could make it a subject of interest for future research. Compounds containing thiazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting that “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could have interesting biological properties .
Mechanism of Action
Mode of Action
The exact mode of action of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine
It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound
is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOVTFGZAHTAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=CS2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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